1-(1-Naphthylmethyl)piperazine

Antimicrobial resistance Efflux pump inhibition Surface plasmon resonance

Researchers quantifying RND efflux pump contributions to antibiotic resistance frequently encounter confounding data when using non-specific EPIs like PAβN, which alter MICs even in pump-deficient strains. NMP (1-(1-Naphthylmethyl)piperazine) eliminates this ambiguity through strictly pump-dependent inhibition. • 31-fold higher AcrB binding affinity vs. PAβN (Kd = 0.5 ± 0.1 µM by SPR), enabling robust assay signals at lower concentrations. • Achieves 8- to 16-fold MIC reductions for levofloxacin, ciprofloxacin, and linezolid at 100 mg/L in RND-overexpressing Enterobacteriaceae. • Superior linezolid potentiation (16-fold MIC reduction vs. 4-fold with PAβN). • No activity in pump-deficient controls-ideal for knockout/knockdown validation and SAR campaigns. Supplied as a white-to-brown solid (≥97% purity, MW 226.32), suitable for SPR-based screening, checkerboard synergy assays, and δOR reference studies (pKi 5.94).

Molecular Formula C15H18N2
Molecular Weight 226.32 g/mol
CAS No. 40675-81-8
Cat. No. B1215143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Naphthylmethyl)piperazine
CAS40675-81-8
Synonyms1-(1-naphthylmethyl)piperazine
NMP cpd
Molecular FormulaC15H18N2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C15H18N2/c1-2-7-15-13(4-1)5-3-6-14(15)12-17-10-8-16-9-11-17/h1-7,16H,8-12H2
InChIKeyHGYDREHWXXUUIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NMP Technical Specifications & Core Identity


1-(1-Naphthylmethyl)piperazine (NMP), CAS 40675-81-8, is a solid arylpiperazine with a molecular weight of 226.32 g/mol, melting point of 63–67 °C, and typical commercial purity of ≥95% . As an efflux pump inhibitor (EPI) of the resistance-nodulation-cell division (RND) family in Gram-negative bacteria, NMP serves as a critical research tool in antimicrobial resistance studies [1].

RND efflux pump inhibition research
Gram-negative antimicrobial resistance reversal assays
Arylpiperazine EPI scaffold for SAR studies

Why NMP Analogs Are Not Interchangeable


Substituting NMP with other arylpiperazines or efflux pump inhibitors such as phenylalanine-arginine β-naphthylamide (PAβN) is not scientifically justified due to substantial differences in binding affinity, potency, and spectrum of activity. Studies demonstrate that minor structural modifications (e.g., adding an ethyl or phenyl group to the piperazine ring) dramatically reduce EPI potency, while the naphthylmethyl substitution confers a unique balance of efficacy and mechanism-specific action [1]. Furthermore, direct comparisons reveal that NMP and PAβN exhibit divergent effects on macrolide resistance reversal and intracellular drug accumulation, underscoring that these agents are not functionally equivalent and should be selected based on specific experimental requirements [2].

Minor structural modifications to the piperazine ring may substantially shift EPI activity
PAβN exhibits a divergent macrolide reversal and intracellular accumulation profile compared to NMP
Compound-specific pump-dependent activity may not transfer across efflux pump inhibitor classes

NMP Quantitative Comparative Evidence


Superior AcrB Binding Affinity vs. PAβN

In a surface plasmon resonance (SPR) kinetic study measuring equilibrium dissociation constants (Kd) for binding to the AcrB efflux pump, 1-(1-naphthylmethyl)-piperazine (NMP) demonstrated a Kd of 0.5 ± 0.1 μM, representing a 31.4-fold higher affinity compared to phenylalanine-arginine β-naphthylamide (PAβN), which exhibited a Kd of 15.72 ± 3.0 μM [1].

AcrB Binding Affinity
Head-to-head
Kd 0.5 μM (NMP) vs 15.72 μM (PAβN)
Supports AcrB binding characterization
SPR, purified AcrB; 31.4-fold Kd difference
Antimicrobial resistance Efflux pump inhibition Surface plasmon resonance

Superior EPI Potency Over Unsubstituted Arylpiperazines

In a standardized microdilution assay using E. coli strains overexpressing acrAB and acrEF, the minimal concentration required to reduce levofloxacin MIC fourfold (LVX-MRC4) was determined for a panel of arylpiperazines. 1-(1-Naphthylmethyl)-piperazine (NMP) exhibited an LVX-MRC4 of 50 μg/mL, making it among the most potent unsubstituted arylpiperazines tested, while 1-phenylpiperazine (PP) required >400 μg/mL and 1-(4-phenylbutyl)-piperazine required 100 μg/mL [1].

EPI Potency Ranking
Head-to-head
LVX-MRC4: 50 μg/mL (NMP) vs >400 μg/mL (1-phenylpiperazine)
Supports arylpiperazine potency context
E. coli acrAB/EF overexpression strains; ≥8-fold difference
Antimicrobial resistance Efflux pump inhibitor Structure-activity relationship

Levofloxacin & Linezolid MIC Reduction in E. coli

In a study of 60 clinical E. coli isolates, addition of NMP at 100 mg/L resulted in a ≥4-fold MIC reduction for levofloxacin in >50% of isolates. In the acrAB-overexpressing reference strain 3-AG100MKX, NMP reduced levofloxacin MIC from 4 μg/mL to 0.5 μg/mL (8-fold reduction) and linezolid MIC from 256 μg/mL to 16 μg/mL (16-fold reduction) [1]. Comparative data from the same study show that PAβN at 25 μg/mL reduced clarithromycin MIC from 256 μg/mL to 2 μg/mL (128-fold), but was less effective than NMP for linezolid and tetracycline [1].

MIC Reduction Spectrum
Head-to-head
Levofloxacin: 4→0.5 μg/mL (NMP); linezolid: 256→16 μg/mL (NMP)
Supports antibiotic-specific EPI spectrum review
Strain 3-AG100MKX; NMP 100 mg/L; PAβN profile differs
Clinical microbiology Multidrug resistance reversal Fluoroquinolone potentiation

Pump-Specific Activity vs. PAβN

In E. coli pump-deficient control strains (1-DC14PS and HS276), NMP at 100 μg/mL did not affect MICs for most tested antibiotics, indicating its activity is strictly dependent on efflux pump expression. In contrast, PAβN at 25 μg/mL reduced MICs of agents such as rifampin and chloramphenicol even in pump-deficient mutants, suggesting off-target effects or additional mechanisms unrelated to RND pump inhibition [1]. This specificity makes NMP a cleaner tool for isolating efflux pump-mediated resistance mechanisms.

Pump-Dependent Specificity
Head-to-head
NMP: no MIC change for 4/5 drugs in pump-deficient strain; PAβN: MIC reductions for all 5 drugs
Supports mechanism-specific interpretation
E. coli 1-DC14PS pump-deficient control
Mechanism of action Target specificity Efflux pump inhibitor

Selective Delta Opioid Receptor Binding

In a comprehensive pharmacological characterization, 1-(1-naphthylmethyl)-piperazine exhibited selective binding to the delta opioid receptor (δOR) with a pKi of 5.94 ± 0.16 (equivalent to Ki ≈ 1.15 μM), while showing negligible affinity (pKi <5; Ki >10 μM) for mu (μOR) and kappa (κOR) opioid receptors [1]. This profile distinguishes NMP from many arylpiperazine derivatives that broadly target serotonergic (5-HT1A, 5-HT2A) and dopaminergic receptors.

Delta Opioid Receptor Binding
Class-level
δOR pKi 5.94; μ/κ pKi <5
Supports δOR tool compound context
Radioligand binding; >10-fold selectivity over μ/κ
Receptor pharmacology Selectivity profiling Delta opioid receptor

NMP High-Impact Application Scenarios


Fluoroquinolone & Oxazolidinone Potentiation

NMP is optimally deployed in combination studies with levofloxacin, ciprofloxacin, or linezolid against E. coli and other Enterobacteriaceae strains with confirmed RND efflux pump overexpression. At 100 mg/L, NMP achieves 8- to 16-fold MIC reductions, restoring susceptibility in clinical isolates where efflux is the primary resistance mechanism [1]. Researchers investigating adjunctive therapies for multidrug-resistant infections should select NMP over PAβN when linezolid or tetracycline potentiation is the primary objective, as NMP provides superior linezolid MIC reduction (16-fold vs. 4-fold with PAβN) [1].

Clean Efflux Pump Inhibition for Mechanistic Studies

For experiments designed to isolate and quantify the contribution of RND efflux pumps to antimicrobial resistance, NMP is the preferred tool due to its demonstrated lack of activity in pump-deficient control strains. Unlike PAβN, which alters MICs even in the absence of target pumps, NMP's effects are strictly pump-dependent, minimizing confounding variables and enabling unambiguous interpretation of efflux pump inhibition data [2]. This property is particularly valuable in gene expression studies, knockout/knockdown validation, and SAR campaigns aimed at pump-specific inhibitor development.

AcrB Binding Assays & High-Throughput Screening

NMP's high binding affinity for AcrB (Kd = 0.5 ± 0.1 μM), quantified by surface plasmon resonance, establishes it as a reliable reference inhibitor for developing and validating SPR-based or fluorescence polarization binding assays targeting the AcrB efflux pump [3]. Its 31-fold higher affinity compared to PAβN makes NMP the superior positive control for screening novel AcrB inhibitors, as it provides a robust signal at lower concentrations and reduces compound consumption in high-throughput formats.

Delta Opioid Receptor Pharmacological Tool

In receptor pharmacology panels requiring a delta opioid receptor ligand with minimal cross-reactivity at mu and kappa opioid receptors, NMP offers a defined profile with a pKi of 5.94 ± 0.16 at δOR and pKi <5 at μOR and κOR [4]. This selectivity makes NMP a useful reference compound for δOR binding assays and functional studies, particularly when avoiding the promiscuous serotonergic and dopaminergic activity common to many arylpiperazine derivatives is experimentally critical.

Application
Selection Property
Validation Focus
Efflux-mediated fluoroquinolone/oxazolidinone potentiation studies
Efflux pump inhibitor potency against acrAB-overexpressing strains
MIC reduction endpoints for levofloxacin and linezolid
RND pump-dependent mechanism isolation
Pump-dependent activity profile
MIC changes absent in pump-deficient control strains
AcrB inhibitor screening and binding assay development
High AcrB binding affinity
SPR-based binding kinetics characterization
Delta opioid receptor pharmacological profiling
Selective δOR binding with minimal μ/κ cross-reactivity
Radioligand binding and cAMP pathway endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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